1,1-Diethylthiourea
Overview
Description
1,1-Diethylthiourea is an organosulfur compound with the molecular formula C₅H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Mechanism of Action
Target of Action
1,1-Diethylthiourea, like other thioureas, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, which is responsible for the production of thyroxine . Thyroxine is a crucial hormone that plays a significant role in metabolism, growth, and development.
Mode of Action
The compound interacts with its target by acting as an antioxidant . It inhibits the peroxidase enzyme in the thyroid gland, thereby reducing the production of thyroxine . This inhibition leads to a decrease in thyroid hormone synthesis, causing an increased pituitary secretion of thyrotropic hormone, which can lead to hyperplasia of the thyroid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the peroxidase enzyme, this compound disrupts the normal synthesis of thyroid hormones, leading to a decrease in the levels of these hormones in the body .
Pharmacokinetics
After oral administration to humans and animals, this compound is practically completely absorbed and is excreted largely unchanged via the kidneys . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Result of Action
The primary result of this compound’s action is a decrease in the production of thyroid hormones, which can lead to symptoms of hypothyroidism . These may include fatigue, weight gain, cold intolerance, and depression. Long-term exposure can lead to goiter and potential tumor formation in the thyroid gland .
Action Environment
This compound is used mainly in the rubber industry as an accelerator for the vulcanization of several types of rubber with reactive cross-linking sites, including polychloroprene (neoprene), ethylene–propylene–diene and chlorobutyl rubber . The suggested concentration ranges from 0.5 to 1.0 %
Biochemical Analysis
Biochemical Properties
1,1-Diethylthiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. For instance, this compound has been shown to inhibit catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen . This inhibition can lead to increased levels of hydrogen peroxide, which can cause oxidative damage to cells. Additionally, this compound can interact with proteins involved in metal ion transport, affecting their function and stability .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to altered cellular metabolism and function. Additionally, this compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and increasing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their activity. For instance, this compound can inhibit the activity of catalase by binding to its heme group, preventing the decomposition of hydrogen peroxide . This inhibition can lead to increased oxidative stress and cellular damage. Additionally, this compound can interact with metal ions, forming complexes that can disrupt metal ion homeostasis and affect the function of metal-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, apoptosis, and organ damage . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, highlighting the importance of dosage considerations in its use .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and metal ion homeostasis. It can interact with enzymes involved in the detoxification of reactive oxygen species, such as catalase and superoxide dismutase . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization can influence its activity and function. For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, it can localize to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
1,1-Diethylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 20-30°C. The overall reaction can be represented as follows:
C2H5NH2+CS2+H2O2→C5H12N2S+H2O
Industrial production methods often involve similar reaction pathways but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Diethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylthiourea dioxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to diethylamine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom acts as a nucleophile, reacting with alkyl halides to form thiol derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor in metal processing.
Comparison with Similar Compounds
1,1-Diethylthiourea is similar to other thiourea derivatives, such as:
Thiourea: The parent compound, which has hydrogen atoms instead of ethyl groups.
N,N’-Dimethylthiourea: A derivative with methyl groups instead of ethyl groups.
N,N’-Diphenylthiourea: A derivative with phenyl groups instead of ethyl groups.
Compared to these compounds, this compound is unique due to its specific ethyl substitutions, which can influence its reactivity and applications. For example, the ethyl groups can enhance its solubility in organic solvents and modify its interaction with biological targets.
Properties
IUPAC Name |
1,1-diethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLHIRFQKMVKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870449 | |
Record name | N,N-Diethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-46-8 | |
Record name | N,N-Diethylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7204-46-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diethylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11C3P5I496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 1,1-Diethylthiourea?
A: this compound can be synthesized by reacting this compound with 4-methylbenzoic acid under microwave irradiation. This method uses potassium fluoride on alumina as a catalyst and N,N-dimethylformamide as a solvent. [, ] This approach offers improved yields compared to traditional methods. []
Q2: How does this compound behave in reactions with organometallic reagents?
A: Research indicates that this compound can undergo interesting transformations with organophosphorus reagents. For instance, when reacted with lithium diphenylphosphide, a cyclization reaction occurs. This process involves the desulfurization of the thiourea moiety and a sulfur transfer from carbon to phosphorus, ultimately forming a phosphorus-functionalized isoindole derivative. []
Q3: Can this compound act as a ligand in coordination chemistry?
A: Yes, this compound demonstrates versatility as a ligand. It can act as a monodentate ligand by coordinating through its sulfur atom, as observed in complexes with copper(I). [] Interestingly, in some reactions with metal precursors, this compound can be generated in situ via C=N bond cleavage of a more complex thiourea-based ligand. []
Q4: Are there other examples of this compound acting as a building block for ligands?
A: Absolutely. One example involves incorporating this compound into a larger structure containing a diphenylphosphinothioyl group. This type of ligand can bind to metals like nickel(II), palladium(II), and cobalt(II) in a bidentate fashion, forming square planar and tetrahedral complexes. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Characterization of this compound derivatives often involves a combination of techniques. These include infrared spectroscopy (IR), UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), electrospray ionization mass spectrometry (ESI-MS), and elemental analysis. [] For structural elucidation, X-ray crystallography is particularly valuable, as it provides detailed insights into the three-dimensional arrangement of atoms within the molecule. [, ]
Q6: Has computational chemistry been used to study this compound and its complexes?
A: Yes, density functional theory (DFT) calculations have been performed on complexes containing this compound as a ligand. These computations provide valuable information about the electronic structure of the compounds, complementing experimental data obtained from techniques like X-ray crystallography. [] Such computational studies contribute to a deeper understanding of the properties and behavior of these compounds.
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